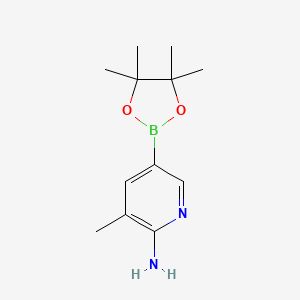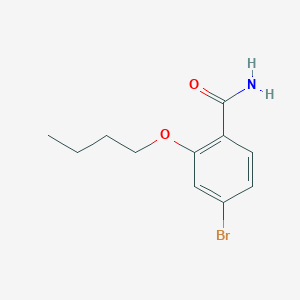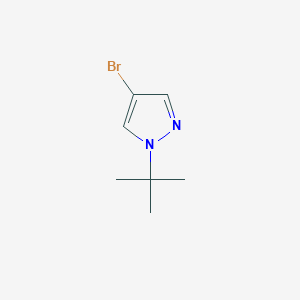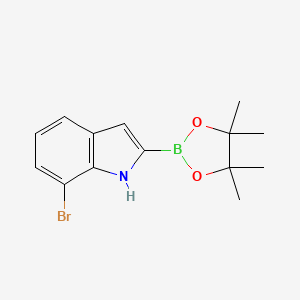![molecular formula C7H7BrClF3N2 B1523743 [4-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride CAS No. 221092-41-7](/img/structure/B1523743.png)
[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride
Descripción general
Descripción
“[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride” is a chemical compound with the CAS Number: 221092-41-7 . It has a molecular weight of 291.5 . The IUPAC name for this compound is 1-[4-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride . It is a solid substance stored under nitrogen at 4°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BrF3N2.ClH/c8-4-1-2-6(13-12)5(3-4)7(9,10)11;/h1-3,13H,12H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.Aplicaciones Científicas De Investigación
Fluorescent Probes for Hydrazine Detection
A study by Zhu et al. (2019) developed a ratiometric fluorescent probe for the detection of hydrazine in biological and environmental water samples. The probe utilized dicyanoisophorone as the fluorescent group and a 4-bromobutyryl moiety as the recognition site, demonstrating low cytotoxicity, large Stokes shift, and low detection limit, making it suitable for fluorescence imaging in HeLa cells and zebrafish (Zhu et al., 2019).
Titrimetric Determination of Organic Compounds
Verma et al. (1978) described the use of bromine chloride in hydrochloric acid medium as a standard reagent for the rapid and precise determination of organic compounds, including hydrazine and its aryl derivatives, through direct or indirect titrimetric methods. This method facilitates the quantification of carbonyl compounds and various other organic substances (Verma et al., 1978).
Molecular Docking and Dynamics Simulation Studies
Mary et al. (2021) conducted a theoretical study on the structural and reactivity properties of hydrazono methyl-4H-chromen-4-one derivatives, including those with bromine atoms, highlighting their potential biological activities through molecular docking studies. The study suggested these derivatives exhibit antitumor activities and stable interactions with proteins, indicating their utility in pharmaceutical research (Mary et al., 2021).
Corrosion Inhibition Studies
Yadav et al. (2015) explored the corrosion inhibition performance of synthesized hydrazine compounds on N80 steel in hydrochloric acid solution. The study utilized electrochemical techniques to demonstrate the effectiveness of these inhibitors, contributing to the understanding of their adsorption behavior and protective capabilities against corrosion (Yadav et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
[4-bromo-2-(trifluoromethyl)phenyl]hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-4-1-2-6(13-12)5(3-4)7(9,10)11;/h1-3,13H,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFIXTYNAGMDAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride | |
CAS RN |
221092-41-7 | |
| Record name | [4-bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















![5-Bromo-6-fluoro-1H-benzo[d]imidazole](/img/structure/B1523681.png)